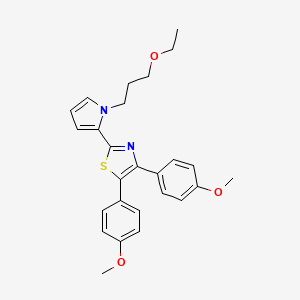
Isosorbide 2-oleate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isosorbide 2-oleate is a chemical compound derived from isosorbide and oleic acid Isosorbide is a diol derived from sorbitol, a sugar alcohol, through dehydration reactions Oleic acid is a monounsaturated fatty acid commonly found in various animal and vegetable fats and oils
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of isosorbide 2-oleate typically involves the esterification of isosorbide with oleic acid. This reaction can be catalyzed by various catalysts, such as sulfuric acid, p-toluenesulfonic acid, or titanium(IV) butoxide. The reaction is usually carried out at elevated temperatures, around 220°C, for several hours to achieve a high degree of esterification .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of efficient catalysts and high-purity reactants can enhance the yield and purity of the final product. Additionally, the reaction can be carried out under reduced pressure to remove water formed during the esterification process, further driving the reaction to completion .
Análisis De Reacciones Químicas
Types of Reactions
Isosorbide 2-oleate can undergo various chemical reactions, including:
Oxidation: The oleate moiety can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The ester linkage can be reduced to form alcohols.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and formic acid, which can epoxidize the oleate moiety.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used to reduce the ester linkage.
Substitution: Nucleophiles such as amines or thiols can be used to substitute the ester group under mild conditions.
Major Products Formed
Oxidation: Epoxidized this compound.
Reduction: Isosorbide and oleyl alcohol.
Substitution: Various substituted isosorbide derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Isosorbide 2-oleate has a wide range of applications in scientific research:
Biology: Investigated for its potential as a biocompatible material in drug delivery systems and tissue engineering.
Medicine: Explored for its potential use in the formulation of biodegradable implants and medical devices.
Industry: Utilized in the production of eco-friendly plasticizers and lubricants.
Mecanismo De Acción
The mechanism of action of isosorbide 2-oleate primarily involves its interaction with polymer matrices when used as a plasticizer. The ester linkage allows it to integrate into the polymer chains, reducing intermolecular forces and increasing flexibility. In biological applications, its biocompatibility and biodegradability make it suitable for use in drug delivery systems, where it can encapsulate and release therapeutic agents in a controlled manner .
Comparación Con Compuestos Similares
Similar Compounds
Isosorbide di-oleate: Another ester of isosorbide with two oleate groups, offering similar plasticizing properties but with different mechanical characteristics.
Epoxidized isosorbide oleate: An oxidized form of isosorbide 2-oleate with enhanced thermal stability and plasticizing efficiency.
Uniqueness
This compound stands out due to its balance of flexibility and thermal stability, making it an effective plasticizer for various polymer applications. Its biocompatibility also makes it a promising candidate for biomedical applications, distinguishing it from other synthetic plasticizers that may have toxicity concerns .
Propiedades
Número CAS |
4252-71-5 |
|---|---|
Fórmula molecular |
C24H42O5 |
Peso molecular |
410.6 g/mol |
Nombre IUPAC |
[(3R,3aR,6S,6aR)-3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C24H42O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(26)29-21-19-28-23-20(25)18-27-24(21)23/h9-10,20-21,23-25H,2-8,11-19H2,1H3/b10-9-/t20-,21+,23-,24-/m1/s1 |
Clave InChI |
JDRAOGVAQOVDEB-ANOHMWSOSA-N |
SMILES isomérico |
CCCCCCCC/C=C\CCCCCCCC(=O)O[C@H]1CO[C@H]2[C@@H]1OC[C@H]2O |
SMILES canónico |
CCCCCCCCC=CCCCCCCCC(=O)OC1COC2C1OCC2O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl [[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methoxy-methoxy-phosphoryl]formate](/img/structure/B12741775.png)






![[(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl]-heptan-2-ylcarbamic acid;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B12741821.png)






